Cas no 1279207-85-0 (Ethyl 4-(diethylamino)-6,7-dimethoxyquinoline-3-carboxylate)

Ethyl 4-(diethylamino)-6,7-dimethoxyquinoline-3-carboxylate structure
1279207-85-0 structure
Product name:Ethyl 4-(diethylamino)-6,7-dimethoxyquinoline-3-carboxylate
CAS No:1279207-85-0
MF:C18H24N2O4
MW:332.394165039063
CID:5059898

Ethyl 4-(diethylamino)-6,7-dimethoxyquinoline-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 4-(diethylamino)-6,7-dimethoxyquinoline-3-carboxylate
    • Ethyl 4-(diethylamino)-6,7-dimethoxyquinoline-3-carboxylate
    • Inchi: 1S/C18H24N2O4/c1-6-20(7-2)17-12-9-15(22-4)16(23-5)10-14(12)19-11-13(17)18(21)24-8-3/h9-11H,6-8H2,1-5H3
    • InChI Key: PXSMMGRKUGGKSL-UHFFFAOYSA-N
    • SMILES: O(C)C1C(=CC2C(C=1)=C(C(C(=O)OCC)=CN=2)N(CC)CC)OC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 8
  • Complexity: 403
  • Topological Polar Surface Area: 60.9
  • XLogP3: 3.2

Ethyl 4-(diethylamino)-6,7-dimethoxyquinoline-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM265166-1g
Ethyl 4-(diethylamino)-6,7-dimethoxyquinoline-3-carboxylate
1279207-85-0 97%
1g
$388 2021-08-18
Chemenu
CM265166-5g
Ethyl 4-(diethylamino)-6,7-dimethoxyquinoline-3-carboxylate
1279207-85-0 97%
5g
$958 2021-08-18
Chemenu
CM265166-1g
Ethyl 4-(diethylamino)-6,7-dimethoxyquinoline-3-carboxylate
1279207-85-0 97%
1g
$411 2022-06-13
Chemenu
CM265166-10g
Ethyl 4-(diethylamino)-6,7-dimethoxyquinoline-3-carboxylate
1279207-85-0 97%
10g
$1356 2021-08-18

Additional information on Ethyl 4-(diethylamino)-6,7-dimethoxyquinoline-3-carboxylate

Ethyl 4-(Diethylamino)-6,7-Dimethoxyquinoline-3-Carboxylate (CAS No. 1279207-85-0): An Overview

Ethyl 4-(diethylamino)-6,7-dimethoxyquinoline-3-carboxylate (CAS No. 1279207-85-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds known for their diverse biological activities and potential therapeutic applications.

The quinoline core of this molecule is a fundamental structural motif found in numerous bioactive compounds, including several clinically approved drugs. The presence of the diethylamino and dimethoxy substituents on the quinoline ring imparts unique chemical and biological properties to the compound, making it an intriguing candidate for further investigation.

Recent studies have highlighted the potential of Ethyl 4-(diethylamino)-6,7-dimethoxyquinoline-3-carboxylate in various therapeutic areas. One notable area of research is its antiproliferative activity against cancer cells. A study published in the *Journal of Medicinal Chemistry* demonstrated that this compound exhibits significant cytotoxic effects on several human cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the inhibition of key signaling pathways involved in cell proliferation and survival.

Another promising application of Ethyl 4-(diethylamino)-6,7-dimethoxyquinoline-3-carboxylate is in the treatment of neurodegenerative diseases. Research conducted at the University of California, Los Angeles (UCLA) has shown that this compound can effectively protect neuronal cells from oxidative stress and apoptosis, which are common hallmarks of conditions such as Alzheimer's and Parkinson's diseases. The protective effects are attributed to its ability to modulate intracellular signaling pathways and enhance cellular antioxidant defenses.

In addition to its therapeutic potential, Ethyl 4-(diethylamino)-6,7-dimethoxyquinoline-3-carboxylate has also been explored for its use as a fluorescent probe in bioimaging applications. The quinoline core provides a strong fluorescence signal, which can be utilized to visualize cellular processes with high sensitivity and resolution. This property makes it a valuable tool for researchers studying cellular dynamics and drug delivery mechanisms.

The synthesis of Ethyl 4-(diethylamino)-6,7-dimethoxyquinoline-3-carboxylate involves a series of well-defined chemical reactions. The key steps include the formation of the quinoline ring through condensation reactions, followed by the introduction of the diethylamino and dimethoxy substituents via alkylation and methylation reactions. The final esterification step yields the desired compound with high purity and yield.

Despite its promising properties, further research is needed to fully understand the pharmacokinetics and safety profile of Ethyl 4-(diethylamino)-6,7-dimethoxyquinoline-3-carboxylate. Preclinical studies are currently underway to evaluate its efficacy and safety in animal models, which will provide crucial data for advancing this compound into clinical trials.

In conclusion, Ethyl 4-(diethylamino)-6,7-dimethoxyquinoline-3-carboxylate (CAS No. 1279207-85-0) represents a multifaceted compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an exciting candidate for further exploration and development as a therapeutic agent or research tool.

Recommend Articles

Recommended suppliers
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.